molecular formula C23H29N3O3 B239719 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B239719
M. Wt: 395.5 g/mol
InChI Key: WZEBODZLYPDSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as IBP or IBP-118, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to act through multiple pathways. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits anti-tumor effects by inducing apoptosis in cancer cells. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease and anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in humans, particularly in the treatment of inflammation, pain, and cancer. Additionally, the development of new formulations of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide with improved solubility and bioavailability could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder with a melting point of 181-183°C.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits analgesic effects by modulating the activity of the opioid and cannabinoid receptors. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been found to possess anti-tumor effects by inducing apoptosis in cancer cells.

properties

Product Name

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H29N3O3/c1-17(2)23(28)26-13-11-25(12-14-26)21-10-5-4-9-20(21)24-22(27)16-29-19-8-6-7-18(3)15-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,24,27)

InChI Key

WZEBODZLYPDSHK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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